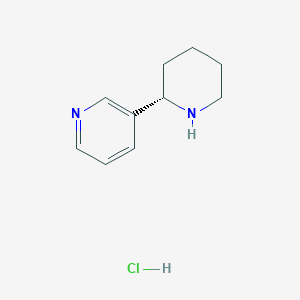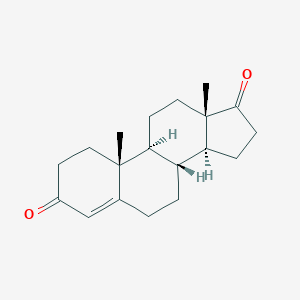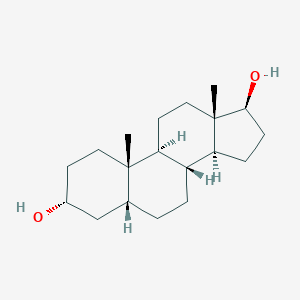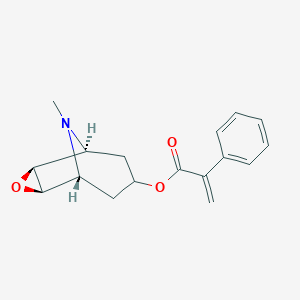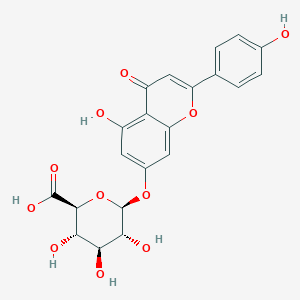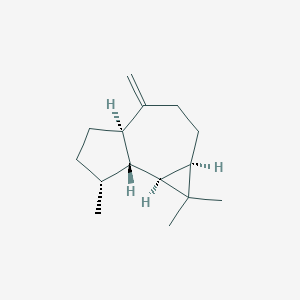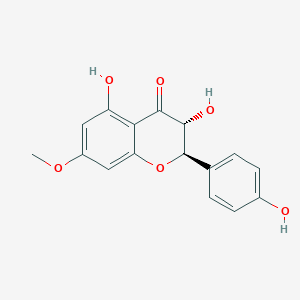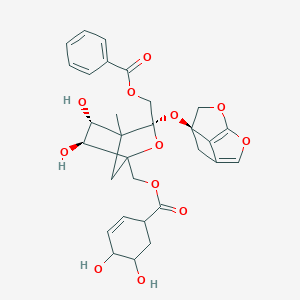
Benzoylpaeoniflorin
Vue d'ensemble
Description
Benzoylpaeoniflorine : est un glycoside monoterpénique dérivé des racines de Paeonia lactiflora, une plante médicinale traditionnelle chinoise. Elle est connue pour ses diverses activités biologiques, notamment ses effets anti-inflammatoires, anti-anaphylactiques et immunomodulateurs .
Applications De Recherche Scientifique
Benzoylpaeoniflorin has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in the study of monoterpene glycosides and their derivatives.
Biology: this compound is studied for its effects on cellular processes, including apoptosis and cell proliferation.
Medicine: It has potential therapeutic applications in treating inflammatory diseases, sepsis, and anaphylactic reactions
Industry: It is used in the formulation of traditional Chinese medicines and herbal supplements.
Mécanisme D'action
Target of Action
Benzoylpaeoniflorin (BPF) primarily targets key mediators of inflammation such as nuclear factor kappa B (NF-κB), cyclooxygenase-1 (COX-1), and COX-2 . These targets play a crucial role in the inflammatory response, with NF-κB acting as a transcription factor that regulates genes responsible for both the innate and adaptive immune response, and COX-1 and COX-2 being involved in the production of prostanoids, including prostaglandins, which are lipid compounds that mediate a variety of physiological functions and pathological processes including inflammation .
Mode of Action
BPF interacts with its targets by inhibiting their expression . This interaction results in a decrease in the production of pro-inflammatory molecules, thereby mitigating the inflammatory response .
Biochemical Pathways
BPF affects several biochemical pathways. It inhibits the expressions of key mediators of inflammation such as NF-κB, COX-1, and COX-2 . Furthermore, it suppresses the lipopolysaccharide (LPS)-mediated phosphorylation of p65, p38, JNK, and ERK, which are components of the NF-kB and mitogen-activated protein kinases (MAPKs) pathways . These pathways play a significant role in the regulation of immune responses and inflammation .
Pharmacokinetics
It is known that the bioavailability of paeoniflorin, a compound closely related to bpf, can be improved with the addition of benzene sulfonate
Result of Action
The action of BPF results in a decrease in the production of pro-inflammatory molecules, including inducible nitric oxide synthase (iNOS), tumor necrosis factor (TNF)-α, and interleukin (IL)-6 . In a mouse model of sepsis, treatment with BPF resulted in lower serum levels of IL-6, TNF-α, IL-1β, CXCL1, and CXCL2 compared to control mice . These molecular and cellular effects contribute to the anti-inflammatory and immunomodulatory effects of BPF .
Action Environment
The action, efficacy, and stability of BPF can be influenced by various environmental factors. For instance, the ecological and environmental factors of the habitat of Paeoniaceae plants, from which BPF is extracted, should be carefully considered to produce traditional Chinese medicines with high paeoniflorin content . Additionally, the effects of BPF can be influenced by the physiological environment, such as the presence of inflammation or sepsis .
Safety and Hazards
Orientations Futures
Analyse Biochimique
Biochemical Properties
Benzoylpaeoniflorin plays a crucial role in biochemical reactions, particularly in its interaction with enzymes, proteins, and other biomolecules. It has been found to inhibit the expressions of key mediators of inflammation such as nuclear factor kappa B (NF-κB), cyclooxygenase-1 (COX-1), and cyclooxygenase-2 (COX-2) . These interactions are essential in modulating inflammatory responses and reducing apoptosis in cells. Additionally, this compound interacts with inducible nitric oxide synthase (iNOS), tumor necrosis factor (TNF)-α, and interleukin (IL)-6, further highlighting its role in anti-inflammatory pathways .
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. In endothelial cells and macrophages, it has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β . This inhibition is achieved through the suppression of NF-κB and mitogen-activated protein kinases (MAPKs) signaling pathways . Furthermore, this compound influences cell signaling pathways, gene expression, and cellular metabolism by modulating the phosphorylation of key proteins involved in these processes . These cellular effects contribute to its potential therapeutic benefits in treating inflammatory and autoimmune diseases.
Molecular Mechanism
The molecular mechanism of this compound involves its ability to bind to and inhibit specific biomolecules, leading to changes in gene expression and enzyme activity. This compound inhibits the phosphorylation of NF-κB, p38, JNK, and ERK, which are critical components of the inflammatory signaling pathways . By suppressing these pathways, this compound reduces the production of pro-inflammatory cytokines and mediators, thereby exerting its anti-inflammatory effects. Additionally, this compound has been shown to inhibit histidine decarboxylase (HDC) and MAPKs, further contributing to its anti-inflammatory properties .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound remains stable under various storage conditions, with a shelf life of up to three years when stored at -20°C . In in vitro and in vivo studies, this compound has demonstrated long-term effects on cellular function, including sustained inhibition of inflammatory cytokine production and apoptosis . These temporal effects highlight the compound’s potential for long-term therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In mouse models of sepsis, this compound has been shown to reduce inflammatory cytokine production and improve survival rates at specific dosages . At higher doses, this compound may exhibit toxic or adverse effects, emphasizing the importance of determining optimal dosage levels for therapeutic use . These findings underscore the need for careful dosage optimization in preclinical and clinical studies.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its activity and efficacy. It is metabolized through pathways involving isopentenyl pyrophosphate (IPP) and dimethylallyl diphosphate (DMAPP), which are precursors in the biosynthesis of monoterpene glycosides . These metabolic pathways play a crucial role in determining the bioavailability and therapeutic potential of this compound.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. Studies have shown that this compound is primarily distributed in the root bark of Paeonia lactiflora, with significant accumulation in the xylem . This distribution pattern is essential for understanding the compound’s localization and potential therapeutic effects in different tissues.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound has been found to localize in specific cellular compartments, where it interacts with target biomolecules to exert its effects . These interactions are facilitated by targeting signals and post-translational modifications that direct this compound to specific organelles, enhancing its therapeutic potential.
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La benzoylpaeoniflorine peut être synthétisée par estérification de la paeoniflorine avec du chlorure de benzoyle en présence d'une base telle que la pyridine . La réaction se produit généralement dans des conditions douces, la température étant maintenue autour de 0-5 °C pour éviter la décomposition des réactifs.
Méthodes de production industrielle : Dans les milieux industriels, la benzoylpaeoniflorine est souvent extraite des racines de Paeonia lactiflora en utilisant des méthodes d'extraction par solvant. Les racines sont d'abord séchées et réduites en poudre, puis soumises à une extraction avec des solvants comme l'éthanol ou le méthanol. L'extrait est ensuite purifié en utilisant des techniques telles que la chromatographie sur colonne pour isoler la benzoylpaeoniflorine .
Analyse Des Réactions Chimiques
Types de réactions : La benzoylpaeoniflorine subit diverses réactions chimiques, notamment :
Oxydation : Elle peut être oxydée pour former de la benzoylpaeoniflorone.
Réduction : Les réactions de réduction peuvent la convertir en paeoniflorine.
Substitution : La benzoylpaeoniflorine peut subir des réactions de substitution où le groupe benzoyle est remplacé par d'autres groupes fonctionnels.
Réactifs et conditions courants :
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO₄) et le trioxyde de chrome (CrO₃).
Réduction : Des agents réducteurs tels que le borohydrure de sodium (NaBH₄) sont utilisés.
Substitution : Des réactifs comme l'hydroxyde de sodium (NaOH) peuvent faciliter les réactions de substitution.
Principaux produits :
Oxydation : Benzoylpaeoniflorone.
Réduction : Paeoniflorine.
Substitution : Différents dérivés substitués selon le réactif utilisé.
Applications de la recherche scientifique
La benzoylpaeoniflorine a un large éventail d'applications de recherche scientifique :
Chimie : Elle est utilisée comme composé de référence dans l'étude des glycosides monoterpéniques et de leurs dérivés.
Biologie : La benzoylpaeoniflorine est étudiée pour ses effets sur les processus cellulaires, y compris l'apoptose et la prolifération cellulaire.
Médecine : Elle a des applications thérapeutiques potentielles dans le traitement des maladies inflammatoires, du sepsis et des réactions anaphylactiques
Mécanisme d'action
La benzoylpaeoniflorine exerce ses effets par le biais de plusieurs cibles moléculaires et voies :
Comparaison Avec Des Composés Similaires
Composés similaires :
Paeoniflorine : Un glycoside monoterpénique étroitement apparenté possédant des propriétés anti-inflammatoires et immunomodulatrices similaires.
Oxypaeoniflorine : Un autre dérivé de la paeoniflorine présentant des activités biologiques comparables.
Albiflorine : Un glycoside monoterpénique ayant un potentiel thérapeutique similaire.
Unicité : La benzoylpaeoniflorine est unique en raison de son groupe benzoyle, qui renforce ses activités anti-inflammatoires et anti-anaphylactiques par rapport à son composé parent, la paeoniflorine . Cette modification structurelle lui permet d'interagir plus efficacement avec les cibles moléculaires impliquées dans les réponses inflammatoires et allergiques.
Propriétés
IUPAC Name |
[(2R,3S,4S,5R,6S)-6-[[(1R,2S,3R,5R,6R,8S)-2-(benzoyloxymethyl)-6-hydroxy-8-methyl-9,10-dioxatetracyclo[4.3.1.02,5.03,8]decan-3-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methyl benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H32O12/c1-27-14-29(36)19-12-30(27,28(19,26(41-27)42-29)15-38-24(35)17-10-6-3-7-11-17)40-25-22(33)21(32)20(31)18(39-25)13-37-23(34)16-8-4-2-5-9-16/h2-11,18-22,25-26,31-33,36H,12-15H2,1H3/t18-,19-,20-,21+,22-,25+,26-,27+,28+,29-,30+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LATYEZNGPQKAIK-HRCYFWENSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC3(C4CC1(C4(C(O2)O3)COC(=O)C5=CC=CC=C5)OC6C(C(C(C(O6)COC(=O)C7=CC=CC=C7)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12C[C@@]3([C@@H]4C[C@]1([C@@]4([C@H](O2)O3)COC(=O)C5=CC=CC=C5)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)COC(=O)C7=CC=CC=C7)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H32O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
584.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38642-49-8 | |
| Record name | Benzoylpaeoniflorin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38642-49-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


